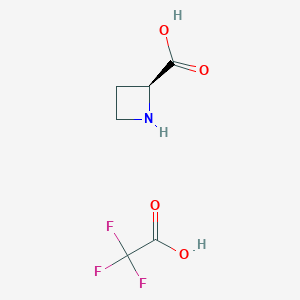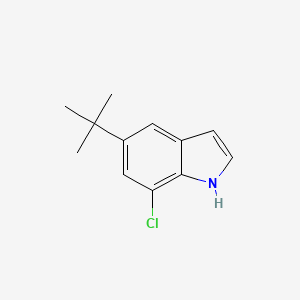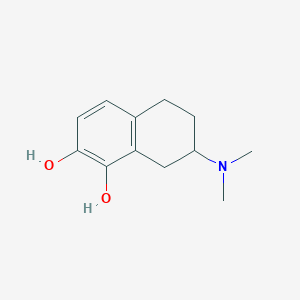
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its two chlorine atoms at positions 5 and 7, and its tetrahydro structure, which means it contains four hydrogen atoms added to the naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry .
準備方法
The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting materials such as 2,6-dichloropyridine can undergo cyclization reactions in the presence of reducing agents and catalysts to form the desired naphthyridine structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as microwave-assisted synthesis and solvent-free reactions .
化学反応の分析
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine can be compared with other similar compounds such as:
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns and biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Exhibits a range of biological activities and is used in medicinal chemistry
特性
分子式 |
C8H8Cl2N2 |
|---|---|
分子量 |
203.07 g/mol |
IUPAC名 |
5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h3,11H,1-2,4H2 |
InChIキー |
PRGJXKSAKCERNA-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=CC(=NC(=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)







![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)


![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)

